Sodium acetyltryptophanate
Overview
Description
Sodium acetyltryptophanate is a chemical compound used primarily as a stabilizer in pharmaceutical preparations, particularly in human serum albumin solutions. It helps protect proteins from oxidative stress and stabilizes them during heat treatment processes, such as pasteurization .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium acetyltryptophanate is synthesized by acetylating tryptophan, an essential amino acid, followed by neutralization with sodium hydroxide. The reaction typically involves the following steps:
Acetylation: Tryptophan is reacted with acetic anhydride in the presence of a base, such as pyridine, to form N-acetyltryptophan.
Neutralization: The resulting N-acetyltryptophan is then neutralized with sodium hydroxide to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale acetylation and neutralization processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Sodium acetyltryptophanate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: It can participate in substitution reactions where the acetyl group or the indole ring is substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions may involve reagents like halogens or other electrophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-acetyltryptophan derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Sodium acetyltryptophanate has several scientific research applications, including:
Chemistry: It is used as a stabilizer in various chemical reactions and processes to prevent oxidation and degradation of sensitive compounds.
Biology: It is employed in the stabilization of proteins and enzymes in biological research.
Medicine: It is a key component in pharmaceutical formulations, particularly in stabilizing human serum albumin solutions used in medical treatments.
Industry: It is used in the production of stable protein formulations for therapeutic and diagnostic purposes
Mechanism of Action
Sodium acetyltryptophanate exerts its effects by stabilizing proteins through multiple mechanisms:
Oxidative Protection: It diminishes the oxidation of proteins by scavenging reactive oxygen species.
Thermal Stabilization: It prevents the irreversible denaturation of proteins during heat treatment by forming protective interactions with the protein structure.
Binding Interactions: It binds to specific sites on proteins, enhancing their stability and preventing aggregation.
Comparison with Similar Compounds
Sodium caprylate: Another stabilizer used in pharmaceutical preparations, particularly for human serum albumin.
N-acetylmethioninate: A newer stabilizer suggested to be superior in scavenging reactive oxygen species and protecting proteins from oxidation.
Comparison: Sodium acetyltryptophanate is unique in its dual role of providing both oxidative protection and thermal stabilization. While sodium caprylate primarily offers thermal stabilization, N-acetylmethioninate is more focused on oxidative protection. This compound’s ability to offer both benefits makes it a versatile stabilizer in various applications .
Properties
IUPAC Name |
sodium;2-acetamido-3-(1H-indol-3-yl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3.Na/c1-8(16)15-12(13(17)18)6-9-7-14-11-5-3-2-4-10(9)11;/h2-5,7,12,14H,6H2,1H3,(H,15,16)(H,17,18);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQSHZBSQKMVQBS-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N2NaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60977865 | |
Record name | Sodium N-[1-carboxy-2-(1H-indol-3-yl)ethyl]ethanimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60977865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62307-74-8 | |
Record name | Sodium acetyltryptophanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062307748 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium N-[1-carboxy-2-(1H-indol-3-yl)ethyl]ethanimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60977865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium N-acetyl-DL-tryptophanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.707 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-ACETYL-DL-TRYPTOPHAN SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3EN9H0M2FX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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